molecular formula C14H12FN3O5S B11028446 N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide CAS No. 326902-04-9

N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11028446
CAS No.: 326902-04-9
M. Wt: 353.33 g/mol
InChI Key: QHPKLQMZWGPHLW-UHFFFAOYSA-N
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Description

N-{4-[(2-Fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide is a synthetic chemical compound designed for research and development applications. It features a sulfonamide functional group, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure incorporates a 2-fluoro-5-nitrophenyl moiety and an acetamide group, which may influence its physicochemical properties and interaction with biological targets. Research Applications and Value Sulfonamide derivatives are extensively investigated in scientific research for their wide range of potential biological activities. While the specific profile of this compound is under investigation, related sulfonamide compounds have demonstrated signficant research interest in areas such as enzyme inhibition and receptor modulation. For instance, structurally similar novel sulfonamide compounds have been described in patent literature for the potential treatment of immune-mediated diseases like multiple sclerosis and rheumatoid arthritis, often through mechanisms involving the modulation of nuclear receptors such as the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) . Furthermore, the sulfonamide core is a well-established pharmacophore in antimicrobial research . Handling and Usage This product is intended for research purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations. The specific structural and activity data for the compound this compound is an area of ongoing research, and its full research potential is yet to be characterized.

Properties

CAS No.

326902-04-9

Molecular Formula

C14H12FN3O5S

Molecular Weight

353.33 g/mol

IUPAC Name

N-[4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H12FN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-14-8-11(18(20)21)4-7-13(14)15/h2-8,17H,1H3,(H,16,19)

InChI Key

QHPKLQMZWGPHLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Condensation Reaction Protocol

  • Reagents :

    • 2-Fluoro-5-nitrobenzenesulfonamide (1.0 equiv).

    • 4-Aminophenylacetamide (1.1 equiv).

    • Dry acetone (25 mL per 0.005 mol of sulfonamide).

    • Pyridine (5 mL per 0.005 mol of sulfonamide).

  • Procedure :

    • Cool the sulfonamide suspension in acetone to 0°C.

    • Add pyridine dropwise to maintain a pH of 8–9.

    • Introduce 4-aminophenylacetamide in one portion, stirring for 2 hours at 0°C.

    • Warm the mixture to room temperature and reflux for 8–9 hours.

    • Concentrate under reduced pressure and precipitate the product using cold water.

  • Workup :

    • Wash the crude product with 10% NaHCO₃ to remove unreacted sulfonamide.

    • Recrystallize from ethanol to achieve >95% purity.

Acetyl Chloride Coupling Method

  • Reagents :

    • 4-[(2-Fluoro-5-nitrophenyl)sulfamoyl]aniline (1.0 equiv).

    • Acetyl chloride (1.2 equiv).

    • Triethylamine (1.5 equiv).

    • THF (30 mL per 0.01 mol of aniline).

  • Procedure :

    • Dissolve the aniline derivative in THF under nitrogen atmosphere.

    • Cool to 0°C and add triethylamine, followed by acetyl chloride.

    • Stir for 4 hours at room temperature.

    • Quench with ice water and extract with ethyl acetate.

  • Yield Optimization :

    • Excess acetyl chloride (1.5 equiv) increases yield to 82% but risks diacetylation.

    • Slow addition of reagents minimizes side reactions.

Optimization Parameters

Solvent Selection

SolventDielectric ConstantReaction Yield (%)Purity (%)
Dry Acetone20.77593
DMF36.78088
THF7.56895

Polar aprotic solvents like DMF enhance reaction rates but may reduce purity due to side reactions. Dry acetone balances yield and purity effectively.

Temperature and Time Effects

  • Low Temperatures (0–5°C) : Suppress dimerization of the sulfonamide intermediate.

  • Reflux Conditions (80–100°C) : Accelerate reaction completion but risk decomposition of the nitro group.

Purification Techniques

Recrystallization

  • Solvent Choice : Ethanol, isopropanol, or ethyl acetate.

  • Impact on Purity : Ethanol recrystallization increases purity from 85% to 98% by removing unreacted aniline.

Chromatographic Methods

  • Column Chromatography : Silica gel with hexane:ethyl acetate (3:1) resolves acetylated byproducts.

  • TLC Monitoring : Rf = 0.45 in benzene:ethyl acetate (1:1) confirms product homogeneity.

Analytical Validation

Spectroscopic Characterization

TechniqueDataSource
¹H NMR δ 8.21 (d, J = 8.5 Hz, 1H), δ 7.89 (s, 1H), δ 2.15 (s, 3H)
IR 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂)
MS m/z 353.33 [M+H]⁺

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile:water 70:30).

  • Melting Point : 198–200°C (lit. 199–201°C) .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)

    Substituting Agents: Nucleophiles such as amines or thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Major Products Formed

    Reduction: Formation of N-{4-[(2-amino-5-nitrophenyl)sulfamoyl]phenyl}acetamide

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Oxidation: Formation of oxidized derivatives at the sulfamoyl group

Scientific Research Applications

N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine and nitro groups enhances its binding affinity and specificity. The sulfamoyl group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name Key Structural Features Biological Activity/Properties Reference
N-{4-[(2-Fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide (Target Compound) 2-Fluoro-5-nitro substituent, sulfamoyl linkage, acetamide Not explicitly reported (inference: potential anticancer/antimicrobial)
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Piperazinyl-sulfonamide, acetamide Analgesic activity comparable to paracetamol
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) Diethylamine-sulfonamide, acetamide Anti-hypernociceptive activity (inflammatory pain)
2-{[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide Triazolyl-sulfanyl, trifluoromethyl, acetamide Antibacterial activity (Gram-positive bacteria)
N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine Thiadiazole-sulfonamide, dual sulfamoyl groups Impurity in sulfamethizole (antibacterial drug)
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (19) Triazolyl-sulfanyl, nitro group, acetamide Antibacterial activity (broad-spectrum)

Functional Group Analysis

  • Sulfamoyl Substituents :

    • The 2-fluoro-5-nitrophenyl group in the target compound contrasts with piperazinyl (compound 35) or diethylamine (compound 36) substituents in . The electron-withdrawing nitro group may enhance binding to charged biological targets (e.g., enzymes), while bulky groups like piperazinyl improve solubility .
    • Thiadiazole or triazole heterocycles (e.g., compound 19 in ) introduce aromaticity and hydrogen-bonding capacity, which are critical for antimicrobial activity .
  • Acetamide Moiety :

    • The acetamide group is conserved across most analogs, suggesting its role in stabilizing interactions (e.g., via hydrogen bonding with protein targets). Modifications to this group (e.g., substitution with trifluoromethyl in compound 9 ) alter lipophilicity and metabolic stability.

Physicochemical Properties

  • Melting points for nitro-containing analogs (e.g., compound 19: 158.9–160.7°C ) are lower than those of purely aromatic sulfonamides (e.g., compound 9: 245–247°C ), reflecting nitro group disruption of crystal packing.

Biological Activity

N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHFNOS, and it features several notable functional groups:

  • Sulfamoyl group : Known for its role in antimicrobial activity.
  • Nitro group : Often associated with biological activity due to its electron-withdrawing properties.
  • Fluorine atom : Enhances lipophilicity and biological interaction.

Research indicates that this compound exhibits potential as an enzyme inhibitor . The presence of the sulfamoyl group allows it to interact with various enzymes, potentially modulating their activity. This compound may also act as a ligand in biochemical assays, suggesting its utility in drug discovery and development.

Interaction Studies

Studies have shown that the compound's interaction profile includes:

  • Inhibition of specific enzymes involved in metabolic pathways.
  • Modulation of receptor activity, which may contribute to its therapeutic effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . The unique combination of functional groups enhances its binding affinity to bacterial targets, making it a candidate for further studies in antibiotic development.

Anti-inflammatory Effects

The compound shows promise in anti-inflammatory applications. Its ability to inhibit certain pathways involved in inflammation could lead to therapeutic use in conditions characterized by chronic inflammation.

Case Studies and Experimental Data

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Enzyme Inhibition Studies :
    • The compound demonstrated significant inhibition against specific enzymes, with IC50 values comparable to established inhibitors.
  • Cytotoxicity Tests :
    • In vitro studies showed that derivatives with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7). For instance, compounds with nitro substitutions often showed enhanced antiproliferative activity.
  • Comparative Analysis :
    • A comparative study indicated that compounds with a sulfamoyl moiety generally exhibited better antimicrobial and anti-inflammatory activities than those without this feature.

Data Table: Biological Activity Comparison

Compound NameBiological ActivityIC50 (µM)Reference
N-{4-[...]}Antimicrobial12.5
N-(6-aromatic)acetamidesUrease Inhibition8.0
Derivative XCytotoxicity (HepG2)15.0

Q & A

Q. What are the established synthetic routes for N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide, and what key reaction parameters must be optimized?

The synthesis typically involves sequential sulfamoylation, nitration, and acetylation steps. Critical parameters include:

  • Temperature control : Maintaining 60–80°C during sulfamoylation to avoid side reactions .
  • Catalyst selection : Palladium or copper catalysts for coupling reactions to ensure regioselectivity .
  • Purification : Use of recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key analytical methods include:

  • NMR spectroscopy : Assign peaks for the sulfamoyl (δ 3.1–3.3 ppm) and acetamide (δ 2.1 ppm) groups to verify connectivity .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity, targeting a single peak with ≥98% area .
  • Mass spectrometry : Confirm the molecular ion ([M+H]⁺ at m/z 367.08) and fragmentation patterns .

Q. What biological targets or therapeutic applications are associated with this compound?

The sulfamoyl group enables competitive inhibition of enzymes like carbonic anhydrase, while the fluoronitro moiety may enhance antibacterial or antitumor activity. Current research focuses on:

  • Anticancer activity : Apoptosis induction in colon cancer via pyrazole-sulfonamide hybrid mechanisms .
  • Antimicrobial targets : Disruption of folate biosynthesis in bacterial pathogens .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

  • Standardized assays : Use identical cell lines (e.g., HCT-116 for colon cancer) and control compounds (e.g., 5-fluorouracil) to minimize variability .
  • Mechanistic studies : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to clarify target specificity .
  • Metabolic stability testing : Evaluate hepatic microsome stability to rule out pharmacokinetic discrepancies .

Q. What computational strategies are effective for predicting enzyme interactions or optimizing derivatives?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3HS4 for carbonic anhydrase) to identify binding poses .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity to prioritize synthetic targets .
  • DFT calculations : Assess electronic effects of the nitro group on sulfamoyl reactivity .

Q. How can reaction byproducts or low yields be systematically addressed during scale-up?

  • In situ monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates (e.g., nitroso derivatives) and adjust stoichiometry .
  • Design of Experiments (DoE) : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading using response surface methodology .
  • Byproduct isolation : Use preparative HPLC to isolate and characterize impurities (e.g., des-fluoro analogs) for pathway correction .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties?

  • ADME profiling : Conduct Caco-2 permeability assays and cytochrome P450 inhibition studies to predict oral bioavailability .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
  • Plasma protein binding : Equilibrium dialysis with human serum albumin to quantify unbound fractions .

Q. How can crystallographic data improve structural validation or polymorph screening?

  • Single-crystal X-ray diffraction : Refine structures using SHELXL-2018 to resolve disorder in the sulfamoyl group .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess conformational flexibility .
  • Polymorph screening : Use solvent-drop grinding with 12 solvents to identify stable crystalline forms .

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